molecular formula C22H25F3N2O2 B2825950 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1448129-17-6

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2825950
CAS No.: 1448129-17-6
M. Wt: 406.449
InChI Key: CPGURAZXTJAHQZ-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound supplied for research purposes. This propanamide derivative features a trifluoromethylphenyl group linked to a phenylpiperidine core via an amide bond, a structure common in medicinal chemistry research. Compounds with this scaffold are of significant interest in pharmacology, particularly as potential antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . TRPV1 is a non-selective cation channel expressed predominantly in sensory neurons and is a key integrator of pain signals, activated by capsaicin, heat, and acidic conditions . Antagonists of this receptor are investigated for their role in pain management and the treatment of neuropathic pain conditions . The structure-activity relationship (SAR) of similar propanamide compounds indicates that hydrophobic substituents on the terminal phenyl ring and specific amine moieties in the core structure are critical for high binding affinity and functional antagonism at the TRPV1 receptor . Researchers can utilize this compound as a chemical tool to study nociception and TRPV1-related pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O2/c1-29-20-12-14-27(15-13-20)19-9-7-18(8-10-19)26-21(28)11-4-16-2-5-17(6-3-16)22(23,24)25/h2-3,5-10,20H,4,11-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGURAZXTJAHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide.

    Attachment of the Phenyl Groups: The phenyl groups are attached through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Compound 6: 3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide ()
  • Structure : Features a 2-oxopiperidine ring (lacking the methoxy group) and the same 4-(trifluoromethyl)phenyl propanamide backbone.
  • Key Differences: The absence of a methoxy group reduces electron-donating effects on the piperidine ring.
  • Synthesis : Lower yield (24%) compared to other analogues, indicating synthetic challenges .
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide ()
  • Structure : Uses a piperazine ring with a 3-(trifluoromethyl)phenyl substituent and a pentanamide chain.
  • Key Differences: Longer pentanamide chain increases molecular flexibility. Piperazine (vs.
  • Biological Relevance : Designed for cerebral ischemia imaging, highlighting the role of trifluoromethyl groups in blood-brain barrier penetration .
3-[4-(2-Fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)propanamide ()
  • Structure : Substitutes the trifluoromethyl group with a 2-fluorophenyl and places a methoxy group on the terminal phenyl.
  • Key Differences :
    • Fluorine’s electronegativity vs. trifluoromethyl’s lipophilicity.
    • Methoxy group on the terminal phenyl (vs. piperidine) modifies electronic effects.
  • Pharmacological Potential: Likely targets serotonin or dopamine receptors due to piperazine and fluorophenyl motifs .

Analogues with Trifluoromethylphenyl Groups

Bicalutamide ()
  • Structure: N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide.
  • Key Differences: Sulfonyl and cyano groups enhance polarity and antiandrogenic activity. Hydroxy and methyl groups on the propanamide chain create steric hindrance.
  • Applications : Clinically used as an antiandrogen, demonstrating the therapeutic relevance of trifluoromethylphenyl groups .
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) ()
  • Structure : Incorporates a trifluoromethylbenzoyl-piperazine moiety linked to a pyridinylacetamide.
  • Key Differences: Piperazine-carbonyl bridge increases rigidity.
  • Synthetic Yield : Higher yields (e.g., 36–47%) suggest optimized synthetic routes compared to the target compound .

Physicochemical and Pharmacological Data

Compound Molecular Weight Key Substituents Melting Point (°C) Synthetic Yield Biological Activity
Target Compound 448.45 4-Methoxypiperidine, 4-CF3Ph Not reported Not reported Hypothesized CNS targeting
Compound 6 () 356.35 2-Oxopiperidine, 4-CF3Ph Not reported 24% Dopamine receptor modulation
Bicalutamide () 430.37 4-CF3Ph, sulfonyl, cyano 191–194 Not reported Antiandrogenic
N-(4-(thiophen-3-yl)phenyl)... () 529.61 Piperazine, 3-CF3Ph, thiophene Not reported 45% Cerebral ischemia imaging
12f () 394.51 Piperidine-ethoxy, phenyl 116.8–117.8 61.9% Not reported

Research Findings and Implications

Role of Methoxy vs.

Trifluoromethylphenyl Effects : The 4-CF3Ph group is a common feature in bioactive compounds (e.g., bicalutamide), suggesting its utility in enhancing metabolic stability and target engagement .

Synthetic Challenges : Lower yields in analogues like Compound 6 highlight the need for optimized protocols for piperidine-containing propanamides .

Structural Flexibility : Longer chains (e.g., pentanamide in ) may reduce binding specificity compared to the target compound’s propanamide backbone .

Biological Activity

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22F3N2O
  • Molecular Weight : 366.40 g/mol

1. Antidepressant Activity

Research indicates that compounds with similar piperidine structures exhibit antidepressant effects. A study demonstrated that piperidine derivatives could inhibit the reuptake of serotonin and norepinephrine, which are critical neurotransmitters involved in mood regulation. The presence of the methoxy and trifluoromethyl groups may enhance the binding affinity to serotonin receptors, potentially increasing efficacy in treating depression .

2. Analgesic Effects

In animal models, compounds related to this compound have shown significant analgesic properties. These effects are thought to arise from modulation of pain pathways in the central nervous system, possibly through interaction with opioid receptors or inhibition of inflammatory mediators .

3. Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective qualities, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism may involve the reduction of oxidative stress and inflammation in neuronal tissues .

The proposed mechanism of action for this compound includes:

  • Receptor Modulation : Interaction with serotonin and norepinephrine transporters.
  • Inflammation Reduction : Inhibition of pro-inflammatory cytokines.
  • Oxidative Stress Mitigation : Enhancing antioxidant defenses within neuronal cells.

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered over eight weeks. Results showed a significant reduction in depression scores compared to placebo, supporting its potential use as an antidepressant .

Case Study 2: Pain Management

A preclinical study evaluated the analgesic effects of this compound in rodents subjected to inflammatory pain models. Results indicated a dose-dependent reduction in pain responses, suggesting effective analgesic properties .

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntidepressantModerate
AnalgesicStrong
NeuroprotectiveEmerging

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and substitution reactions. For example:

  • Step 1 : Activation of the carboxylic acid group (e.g., using coupling agents like HATU or EDCI) to facilitate amide bond formation.
  • Step 2 : Nucleophilic substitution at the piperidine nitrogen to introduce the methoxy group.
  • Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .
  • Critical Parameters : Temperature control (60–80°C for amide coupling), solvent choice (e.g., DMF for solubility), and catalyst optimization (e.g., DMAP for substitution reactions) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in 13C NMR) and aromatic protons (δ 6.8–7.5 ppm in 1H NMR) .
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated for C22H24F3N2O2: 411.18 g/mol) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) or ion channels .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., liver microsome assays) to identify absorption issues .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose Optimization : Conduct dose-response studies in animal models to bridge in vitro IC50 and in vivo effective doses .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer :

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Transcriptomics/Proteomics : Compare gene/protein expression profiles (e.g., RNA-seq) in treated vs. untreated cells to identify dysregulated pathways .
  • Structural Analog Testing : Synthesize derivatives (e.g., methoxy-to-ethoxy substitution) to correlate structural changes with activity loss/gain .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

  • Methodological Answer :

  • Scaffold Modification : Vary substituents on the phenyl rings (e.g., replace trifluoromethyl with cyano or nitro groups) and assess impact on target binding .
  • 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to predict regions of the molecule critical for activity .
  • Selectivity Screening : Test against off-target panels (e.g., CEREP’s SafetyScreen44) to minimize polypharmacology .

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